Desfuroylceftiofur

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

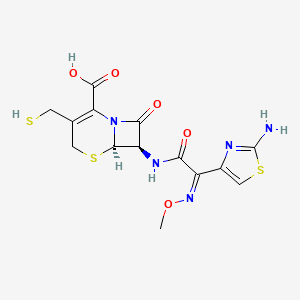

Structure

3D Structure

属性

分子式 |

C14H15N5O5S3 |

|---|---|

分子量 |

429.5 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7-/t8-,12-/m1/s1 |

InChI 键 |

OITCOWCNESRWSM-GHXIOONMSA-N |

手性 SMILES |

CO/N=C(/C1=CSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O |

规范 SMILES |

CON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)CS)C(=O)O |

同义词 |

desfuroylceftiofur |

产品来源 |

United States |

Foundational & Exploratory

Desfuroylceftiofur chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic used extensively in veterinary medicine.[1] Following administration, ceftiofur undergoes rapid metabolism, primarily in the liver and kidneys, where the thioester bond is cleaved by esterases to form this compound.[2][3] This metabolite retains the crucial β-lactam ring structure responsible for its potent antibacterial activity against a broad spectrum of Gram-positive and Gram-negative bacteria.[4][5] This technical guide provides an in-depth overview of the chemical structure, properties, metabolic pathways, and analytical methodologies for this compound.

Chemical Structure and Properties

This compound is a complex molecule featuring a β-lactam ring fused to a dihydrothiazine ring, characteristic of cephalosporins, and an aminothiazole side chain.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[6] |

| CAS Number | 120882-22-6[6] |

| Molecular Formula | C₁₄H₁₅N₅O₅S₃[6] |

| SMILES | CO/N=C(\C1=CSC(=N1)N)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)CS)C(=O)O[6] |

| InChI | InChI=1S/C14H15N5O5S3/c1-24-18-7(6-4-27-14(15)16-6)10(20)17-8-11(21)19-9(13(22)23)5(2-25)3-26-12(8)19/h4,8,12,25H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1[6] |

Physicochemical Properties

| Property | Value |

| Molecular Weight | 429.5 g/mol [6] |

| Exact Mass | 429.02353212 Da[6] |

| Solubility | Soluble in DMSO, slightly soluble in Methanol.[7] |

| XLogP3 | -1[6] |

Metabolic Pathway of Ceftiofur to this compound

Ceftiofur is rapidly transformed into its active metabolite, this compound, through enzymatic action. This metabolite can then form conjugates with various endogenous molecules.

Metabolic conversion of ceftiofur.

Mechanism of Action

As a β-lactam antibiotic, this compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically targets and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis. This disruption leads to a compromised cell wall, ultimately causing bacterial cell lysis and death.[3]

Inhibition of bacterial cell wall synthesis.

Experimental Protocols

Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies and regulatory monitoring. Due to its instability, this compound is often derivatized to the more stable this compound acetamide (DCA) for analysis.[8]

General Workflow for Analysis in Biological Samples

Analytical workflow for this compound.

Detailed Protocol for LC-MS/MS Analysis of this compound Acetamide

This protocol is a composite of methodologies described in the literature for the analysis of this compound in animal tissues.[4][9][10]

1. Sample Preparation:

-

Homogenization: Homogenize 1-2 g of tissue in a suitable buffer.

-

Extraction: Extract the homogenate with a phosphate buffer and an organic solvent (e.g., acetonitrile). Centrifuge to separate the layers.[4]

-

Reduction: To the aqueous layer, add a solution of dithiothreitol (DTE) or dithioerythritol (DTT) to cleave disulfide bonds of this compound conjugates. Incubate at 50°C for 15 minutes.[4][9] This step liberates the free thiol group of this compound.

-

Alkylation: Add a solution of iodoacetamide and incubate in the dark for 30 minutes. This reaction forms the stable this compound acetamide (DCA).[4][9]

2. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.[4][9]

-

Load the reaction mixture onto the SPE cartridge.

-

Wash the cartridge with water to remove interfering substances.

-

Elute the DCA with methanol or a mixture of methanol and acetonitrile.[9]

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[9]

3. LC-MS/MS Parameters:

The following are typical parameters and may require optimization for specific instruments.

| Parameter | Typical Conditions |

| LC System | Waters Acquity UPLC or equivalent[1] |

| Mass Spectrometer | Triple quadrupole mass spectrometer[1] |

| Column | Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[1] |

| Mobile Phase A | 0.005% (v/v) formic acid in water[1] |

| Mobile Phase B | Acetonitrile[1] |

| Flow Rate | 300 µL/min[1] |

| Injection Volume | 5 µL[1] |

| Ionization Mode | Positive Electrospray Ionization (ESI+)[10] |

Gradient Elution Program:

A suitable gradient program should be developed to ensure the separation of this compound acetamide from matrix components. An example of a starting gradient could be 90% Mobile Phase A and 10% Mobile Phase B, with a gradual increase in the proportion of Mobile Phase B over the course of the run.[11]

Conclusion

This compound is a critical molecule in the study of the efficacy and safety of the veterinary antibiotic ceftiofur. A thorough understanding of its chemical properties, metabolic fate, and mechanism of action is essential for researchers and drug development professionals. The analytical methods outlined in this guide, particularly the LC-MS/MS protocol for the quantification of its stable derivative, provide a robust framework for the accurate determination of ceftiofur residues in various biological matrices.

References

- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. scialert.net [scialert.net]

- 6. This compound | C14H15N5O5S3 | CID 9576866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. accesson.kr [accesson.kr]

- 11. trace.tennessee.edu [trace.tennessee.edu]

A Technical Guide to the Synthesis and Purification of Desfuroylceftiofur

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis and purification of Desfuroylceftiofur, the primary and microbiologically active metabolite of the veterinary cephalosporin antibiotic, Ceftiofur. Following administration, ceftiofur is rapidly metabolized to this compound, which retains the essential β-lactam ring responsible for its antibacterial activity.[1] This document outlines a laboratory-scale preparative method based on the controlled alkaline hydrolysis of Ceftiofur sodium, followed by purification protocols. The information is intended to support research and development activities in the field of veterinary antimicrobial therapy.

Chemical Transformation and Properties

This compound is synthesized by the cleavage of the thioester bond of Ceftiofur, which releases the furoic acid moiety. This transformation can be achieved through controlled alkaline hydrolysis.

Chemical Properties of this compound

| Property | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(sulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

| CAS Number | 120882-22-6[2] |

| Molecular Formula | C₁₄H₁₅N₅O₅S₃[2] |

| Molecular Weight | 429.49 g/mol |

| Appearance | Off-white to tan solid |

Synthesis of this compound via Controlled Alkaline Hydrolysis

The primary method for the laboratory preparation of this compound is the controlled alkaline hydrolysis of Ceftiofur sodium.[3] This process selectively cleaves the thioester bond while preserving the core β-lactam structure.

Experimental Protocol:

Materials:

-

Ceftiofur Sodium

-

Sodium Hydroxide (NaOH) solution (e.g., 0.1 M)

-

Hydrochloric Acid (HCl) solution (e.g., 0.1 M) for neutralization

-

Deionized water

-

pH meter

-

Stir plate and stir bar

-

Reaction vessel

Procedure:

-

Dissolution: Dissolve a known quantity of Ceftiofur sodium in deionized water in a reaction vessel to a specific concentration. The vessel should be placed on a stir plate.

-

pH Adjustment: While stirring, slowly add the sodium hydroxide solution to raise the pH of the solution to the desired alkaline level. The optimal pH for controlled hydrolysis should be determined empirically but is expected to be in the mildly alkaline range.

-

Reaction: Maintain the reaction at a controlled temperature (e.g., room temperature) and monitor the progress of the hydrolysis. The reaction time will depend on the pH and temperature.

-

Neutralization: Once the hydrolysis is complete, carefully neutralize the reaction mixture by adding the hydrochloric acid solution dropwise until a neutral pH is reached.

-

Quenching: The reaction can be quenched by flash-freezing the sample in liquid nitrogen to prevent further degradation.

Note: this compound is known to be unstable. Therefore, subsequent purification should be carried out promptly.

Purification of this compound

Due to its instability, the purification of this compound requires careful handling. The two primary methods for purification are preparative High-Performance Liquid Chromatography (HPLC) and crystallization.

Experimental Protocol: Preparative HPLC

Instrumentation and Materials:

-

Preparative HPLC system with a UV detector

-

C18 reversed-phase preparative column

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Rotary evaporator

-

Lyophilizer

Procedure:

-

Sample Preparation: The neutralized reaction mixture from the synthesis step should be filtered through a 0.22 µm filter to remove any particulate matter.

-

Chromatographic Separation: Inject the filtered solution onto the preparative HPLC system. A gradient elution is typically used to separate this compound from unreacted Ceftiofur, furoic acid, and other byproducts. An example gradient is to start with a high percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B.

-

Fraction Collection: Monitor the eluent using the UV detector and collect the fractions corresponding to the this compound peak.

-

Solvent Removal: Combine the collected fractions and remove the organic solvent (acetonitrile) using a rotary evaporator under reduced pressure and at a low temperature.

-

Lyophilization: Freeze the remaining aqueous solution and lyophilize to obtain purified this compound as a solid.

Experimental Protocol: Crystallization

Crystallization can be an effective final purification step. The choice of solvent system is critical and needs to be determined experimentally.

Materials:

-

Purified this compound from preparative HPLC

-

A suitable solvent system (e.g., a mixture of a solvent in which this compound is soluble and an anti-solvent in which it is poorly soluble)

-

Crystallization dish

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve the purified this compound in a minimal amount of a suitable solvent with gentle warming if necessary.

-

Induce Crystallization: Slowly add an anti-solvent to the solution until it becomes slightly turbid. Alternatively, allow the solvent to evaporate slowly from the solution in a loosely covered container.

-

Crystal Growth: Allow the solution to stand undisturbed at a controlled temperature (e.g., 4°C) to promote crystal growth.

-

Isolation: Collect the crystals by filtration and wash them with a small amount of the cold anti-solvent.

-

Drying: Dry the crystals under vacuum.

Quantitative Data Summary

The following table summarizes typical analytical performance parameters for the quantification of this compound (as its acetamide derivative for stability) in biological matrices. While not direct measures of preparative synthesis yield, they indicate the efficiency of related analytical procedures.

| Parameter | Typical Value |

| Linearity Range | 0.1 - 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-assay Variability | 0.7 to 4.5% |

| Inter-assay Variability | 3.6 to 8.8% |

| Average Recovery | 99% |

Visualizations

Chemical Transformation of Ceftiofur to this compound

Caption: Controlled alkaline hydrolysis of Ceftiofur yields this compound and Furoic Acid.

Experimental Workflow for Synthesis and Purification of this compound

Caption: Workflow for the synthesis and purification of this compound.

References

In Vitro Activity of Desfuroylceftiofur Against Veterinary Pathogens: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin, is a widely utilized antibiotic in veterinary medicine for the treatment of bacterial infections in various animal species. Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur (DXNL).[1] This metabolite, which retains the core β-lactam ring structure, is responsible for the majority of the antimicrobial activity observed in vivo.[2] Therefore, understanding the in vitro susceptibility of veterinary pathogens to this compound is crucial for predicting clinical efficacy and establishing relevant breakpoints for antimicrobial susceptibility testing.

This technical guide provides a comprehensive overview of the in vitro activity of this compound against a range of clinically significant veterinary pathogens. It includes a summary of available Minimum Inhibitory Concentration (MIC) data, detailed experimental protocols for susceptibility testing, and a visual representation of the experimental workflow.

Data Presentation: In Vitro Susceptibility of Veterinary Pathogens to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various Gram-positive and Gram-negative veterinary pathogens. The data has been compiled from published research. It is important to note that the in vitro activity of this compound can differ from that of its parent compound, ceftiofur, particularly against certain Gram-positive bacteria.[3][4]

| Pathogen Species | Isolate Origin/Type | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Gram-Negative Bacteria | ||||||

| Actinobacillus pleuropneumoniae | Veterinary Isolates | 539 (combined) | N/A | N/A | MICs within 1 serial dilution of ceftiofur | [3][4] |

| Pasteurella spp. | Veterinary Isolates | 539 (combined) | N/A | N/A | MICs within 1 serial dilution of ceftiofur | [3][4] |

| Haemophilus somnus | Veterinary Isolates | 539 (combined) | N/A | N/A | MICs within 1 serial dilution of ceftiofur | [3][4] |

| Salmonella spp. | Veterinary Isolates | 539 (combined) | N/A | N/A | MICs within 1 serial dilution of ceftiofur | [3][4] |

| Escherichia coli | Veterinary Isolates | 539 (combined) | N/A | N/A | MICs within 1 serial dilution of ceftiofur | [3][4] |

| Gram-Positive Bacteria | ||||||

| Staphylococci | Veterinary Isolates | N/A | N/A | 4.0 - 8.0 | N/A | [3][4] |

| Streptococcus suis | Veterinary Isolates | N/A | N/A | Within 1 dilution of ceftiofur | Individual strains 2-3 dilutions greater than ceftiofur | [3][4] |

| Bovine and Equine Streptococci | Veterinary Isolates | N/A | N/A | 0.03 | N/A | [3][4] |

N/A: Data not available in the reviewed sources. Note: For many Gram-negative organisms, the MIC values for this compound and ceftiofur are considered equivalent, with values typically falling within one serial dilution of each other.[3][4]

Experimental Protocols

The determination of in vitro susceptibility of veterinary pathogens to this compound is predominantly performed using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method for MIC Determination (Based on CLSI Guidelines)

This protocol outlines the standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of this compound against veterinary bacterial isolates.

1. Preparation of Antimicrobial Stock Solution:

-

A stock solution of this compound is prepared by dissolving the pure powder in a suitable solvent to a known concentration.

-

The stock solution is sterilized by filtration through a 0.22 µm membrane filter.

-

Aliquots of the sterile stock solution are stored at an appropriate temperature (e.g., -70°C) until use.

2. Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, several well-isolated colonies of the test bacterium are selected.

-

The colonies are suspended in a sterile liquid medium (e.g., Mueller-Hinton Broth or saline) to match the turbidity of a 0.5 McFarland standard. This corresponds to an approximate bacterial concentration of 1 x 10⁸ CFU/mL.

-

The standardized bacterial suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Preparation of Microtiter Plates:

-

A 96-well microtiter plate is used for the assay.

-

A serial two-fold dilution of the this compound stock solution is prepared directly in the wells using cation-adjusted Mueller-Hinton Broth (CAMHB). This creates a range of decreasing antimicrobial concentrations.

-

A growth control well (containing broth and inoculum but no antimicrobial) and a sterility control well (containing broth only) are included on each plate.

4. Inoculation and Incubation:

-

Each well (except the sterility control) is inoculated with the standardized bacterial suspension.

-

The microtiter plates are sealed or covered and incubated at 35 ± 2°C for 16-20 hours under ambient atmospheric conditions. For fastidious organisms, specific incubation conditions (e.g., increased CO₂) may be required as per CLSI guidelines.

5. Interpretation of Results:

-

Following incubation, the microtiter plates are examined for visible bacterial growth (turbidity).

-

The MIC is defined as the lowest concentration of this compound that completely inhibits the visible growth of the bacterium.

6. Quality Control:

-

Reference strains with known MIC values (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) are tested concurrently to ensure the accuracy and reproducibility of the results.

Mandatory Visualization

The following diagrams illustrate key conceptual frameworks and workflows relevant to the in vitro testing of this compound.

References

Pharmacokinetics and metabolism of Desfuroylceftiofur in cattle

An In-depth Technical Guide on the Pharmacokinetics and Metabolism of Desfuroylceftiofur in Cattle

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a cornerstone therapeutic agent in veterinary medicine for the treatment of bacterial infections in cattle, including bovine respiratory disease, foot rot, and metritis.[1] Administered as a hydrochloride salt or a crystalline-free acid, it exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1] Upon administration, ceftiofur is rapidly metabolized to its primary microbiologically active metabolite, this compound (DFC).[1][2] Understanding the pharmacokinetics and metabolism of DFC is crucial for optimizing dosage regimens to ensure therapeutic efficacy while minimizing the risk of antimicrobial resistance. This guide provides a detailed overview of the metabolic pathways, pharmacokinetic parameters, and experimental protocols related to this compound in cattle.

Metabolism of Ceftiofur to this compound

Following parenteral administration, the thioester bond of ceftiofur is rapidly cleaved by esterases, primarily in the kidney and liver, to form this compound (DFC) and a furoic acid moiety.[3][4] DFC, which retains the intact β-lactam ring, is the principal active metabolite responsible for the antibacterial effect of the drug.[2][5]

Once formed, DFC is highly reactive and binds to macromolecules, particularly plasma proteins (>90%).[3][6] It also forms disulfide conjugates with endogenous thiol-containing molecules such as cysteine and glutathione.[3][4] These conjugates, like this compound cysteine disulfide (DCCD), can be considered a reservoir for the active drug.[3][7] The metabolism of DFC-glutathione to DFC-cysteine has been observed to be faster in the kidney than in the liver.[3] The major metabolite found in tissues is this compound cysteine disulfide (DCCD), which is considered a suitable surrogate marker residue for ceftiofur in bovine kidney.[8]

Metabolic pathway of ceftiofur in cattle.

Pharmacokinetics of this compound

The pharmacokinetic profile of this compound is characterized by its rapid formation, extensive protein binding, and a moderately long elimination half-life, which supports once-daily dosing for certain formulations.[1] The specific parameters can vary depending on the ceftiofur formulation administered (e.g., sodium salt vs. crystalline-free acid), the route of administration, and the age of the animal.[9] All ceftiofur-related metabolites containing the intact β-lactam ring are typically measured together as a single entity, often referred to as ceftiofur-free acid equivalents (CFAE) or by quantifying the stable derivative this compound acetamide (DCA).[1][10]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of this compound (measured as DCA or CFAE) in cattle following the administration of different ceftiofur formulations.

Table 1: Pharmacokinetic Parameters of this compound after Intramuscular (IM) Administration of Ceftiofur Sodium (2.2 mg/kg) in Calves.

| Parameter | Healthy Calves | Endotoxemic Calves | Reference |

| Cmax (µg/mL) | 2.85 | - | [11] |

| Tmax (hr) | 0.57 | - | [11] |

| AUC₀-∞ (µg·hr/mL) | - | - | |

| t½ (hr) | - | 32.56 | [2][11] |

| Bioavailability (F) | 96.25% | - | [11] |

Table 2: Comparative Pharmacokinetics of this compound after IM vs. Subcutaneous (SC) Administration of Ceftiofur Sodium (2.2 mg/kg) in Beef Cattle.

| Parameter | Intramuscular (IM) | Subcutaneous (SC) | Reference |

| Cmax (µg/mL) | 13.9 ± 3.55 | 13.6 ± 3.85 | [12] |

| Tmax (hr) | 0.67 - 2.0 | 0.67 - 3.0 | [12] |

| AUC₀-LOQ (µg·hr/mL) | 108 ± 35.0 | 105 ± 29.8 | [12] |

| t½ (hr) | - | - |

Table 3: Pharmacokinetic Parameters of this compound in Calves of Different Ages Following a Single IM Injection of Ceftiofur Sodium (2.2 mg/kg).

| Age | AUC (µg·hr/mL) | Cmax (µg/mL) | t½ (hr) | Reference |

| 7 Days | Significantly larger | Similar across ages | - | [9] |

| 1 Month | Significantly larger | Similar across ages | - | [9] |

| 3 Months | Smaller | Similar across ages | - | [9] |

| 6 Months | Smaller | Similar across ages | - | [9] |

| 9 Months | Smaller | Similar across ages | - | [9] |

Note: Younger calves (7 days and 1 month) exhibit a larger Area Under the Curve (AUC), suggesting that plasma concentrations are maintained for a longer period compared to older calves. This may be due to the maturation of metabolic and excretion processes.[9]

Experimental Protocols

The determination of this compound pharmacokinetics in cattle involves a standardized workflow from animal handling to analytical quantification.

Pharmacokinetic Study Protocol

-

Animal Selection and Acclimation: Healthy, drug-naïve cattle of a specific age and weight class are typically used.[13] Animals are housed in appropriate conditions and allowed an acclimation period of at least 7 days before the study.[13]

-

Drug Administration: A single dose of a ceftiofur formulation is administered, commonly via the intramuscular (IM) or subcutaneous (SC) route.[12][13] For crossover study designs, a washout period of at least 15 days is recommended between treatments.[13]

-

Blood Sample Collection: Blood samples (5-10 mL) are collected from the jugular vein into heparinized tubes at predetermined time points.[9][13] A typical sampling schedule includes a pre-dose sample (0 hours) and multiple post-dose samples (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, 36, 48, and 72 hours).[13]

-

Plasma Processing and Storage: Collected blood samples are immediately placed on ice and then centrifuged (e.g., at 3,000 g for 10 minutes) to separate the plasma.[2][13] The plasma is then transferred to clean tubes and stored frozen at -20°C or below until analysis.[13]

Analytical Methodology: Quantification by HPLC

Due to the instability of this compound and its presence as various conjugates, a derivatization step is required to convert all active residues into a single, stable compound, this compound acetamide (DCA), for accurate quantification by High-Performance Liquid Chromatography (HPLC).[10][14][15]

-

Sample Preparation and Derivatization:

-

Cleavage: A reducing agent, such as dithioerythritol (DTE), is added to a buffered plasma sample to cleave the disulfide bonds of DFC conjugates, releasing free DFC.[5][14][16] The mixture is typically incubated at an elevated temperature (e.g., 50°C) for a short period.[13][16]

-

Derivatization: Iodoacetamide is then added to the sample. This alkylating agent reacts with the free thiol group of DFC to form the stable derivative, this compound acetamide (DCA).[5][10][16]

-

-

Sample Clean-up:

-

HPLC Analysis:

-

Injection: A small aliquot of the final prepared sample is injected into the HPLC system.[10]

-

Separation: A C18 reverse-phase column is commonly used to separate DCA from other components in the sample.[1][16]

-

Detection: The concentration of DCA is measured using a UV detector, typically at a wavelength of 265 nm or 266 nm.[1][2][16] More sensitive methods may employ liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][8]

-

Experimental workflow for a bovine pharmacokinetic study.

Conclusion

The pharmacokinetics of this compound in cattle are well-characterized, involving rapid metabolic conversion from the parent drug, ceftiofur, extensive binding to plasma proteins, and further conjugation to endogenous molecules. The analytical methods for its quantification are robust, relying on a critical derivatization step to form this compound acetamide, which allows for the accurate measurement of all active residues. The data gathered from these studies are essential for establishing effective dosing regimens that ensure therapeutic concentrations are achieved and maintained, thereby promoting animal health and safeguarding the food supply.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro metabolism of ceftiofur in bovine tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scialert.net [scialert.net]

- 5. Frontiers | Pharmacokinetic Modeling of Ceftiofur Sodium Using Non-linear Mixed-Effects in Healthy Beagle Dogs [frontiersin.org]

- 6. Assessment of ceftiofur residues in cow milk using commercial screening test kits - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. bovine-ojs-tamu.tdl.org [bovine-ojs-tamu.tdl.org]

- 10. Determination of ceftiofur in bovine plasma by HPLC-DAD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of plasma pharmacokinetics and bioequivalence of ceftiofur sodium in cattle after a single intramuscular or subcutaneous injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 16. trace.tennessee.edu [trace.tennessee.edu]

- 17. academic.oup.com [academic.oup.com]

Desfuroylceftiofur: A Comprehensive Technical Guide to the Primary Metabolite of Ceftiofur

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine, owes much of its therapeutic efficacy to its rapid and extensive metabolism into the active metabolite, desfuroylceftiofur (DFC). This technical guide provides an in-depth exploration of DFC, covering its formation, chemical properties, and biological activity. Detailed experimental protocols for its quantification and a summary of its pharmacokinetic profile in key veterinary species are presented. Furthermore, this guide elucidates the molecular signaling pathways modulated by ceftiofur and, by extension, its active metabolite, offering a comprehensive resource for researchers and professionals in drug development and veterinary science.

Introduction

Ceftiofur is a broad-spectrum β-lactam antibiotic effective against a range of Gram-positive and Gram-negative bacteria.[1] Its clinical utility in treating respiratory and other bacterial infections in livestock is well-established. Upon administration, ceftiofur undergoes rapid metabolism, with a systemic half-life often less than 10 minutes.[1] The primary and most significant transformation is the cleavage of its thioester bond, yielding the microbiologically active metabolite, this compound, and furoic acid.[1] DFC retains the intact β-lactam ring, which is fundamental to its antibacterial action, making it the principal contributor to the in vivo antimicrobial effect of the parent drug.[1]

Formation and Chemical Structure of this compound

The formation of this compound from ceftiofur is a rapid enzymatic process. The thioester bond in the ceftiofur molecule is cleaved, resulting in the formation of DFC. This reaction is a critical step in the activation of the drug within the animal's body.

Chemical Identifiers for this compound:

| Identifier | Value |

| IUPAC Name | (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)acetyl]amino]-3-(mercaptomethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid[2] |

| CAS Number | 120882-22-6[2] |

| Molecular Formula | C₁₄H₁₅N₅O₅S₃[2] |

| Molecular Weight | 429.49 g/mol [3] |

This compound is characterized by a β-lactam ring fused to a dihydrothiazine ring, which is the core structure of cephalosporins, and an aminothiazole side chain.[2][4]

Biological Activity and Mechanism of Action

Like all β-lactam antibiotics, the primary mechanism of action of this compound is the inhibition of bacterial cell wall synthesis.[4] The structural integrity of the bacterial cell wall is maintained by a peptidoglycan layer. DFC acylates the transpeptidase enzymes, also known as penicillin-binding proteins (PBPs), preventing the final cross-linking step of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell lysis and death. DFC exhibits broad-spectrum activity against both Gram-positive and Gram-negative bacteria of veterinary importance.[3]

Beyond its direct antimicrobial effects, ceftiofur has been shown to possess immunomodulatory properties by inhibiting pro-inflammatory signaling pathways.[1] Specifically, ceftiofur can impair the secretion of pro-inflammatory cytokines by inhibiting the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[5]

Quantitative Data: Pharmacokinetics of Ceftiofur and Metabolites

The pharmacokinetic parameters of ceftiofur and its metabolites are typically measured as total ceftiofur-related residues containing an intact β-lactam ring, often reported as this compound acetamide (DCA) or ceftiofur free acid equivalents (CFAE).

Table 1: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Cattle (as DCA/CFAE)

| Formulation | Dose | Route | Cmax (µg/mL) | Tmax (h) | AUC₀₋LOQ (µg·h/mL) | t₁/₂ (h) | Reference |

| Ceftiofur Sodium | 2.2 mg/kg | IM | 13.9 ± 3.55 | 0.67 - 2.0 | 108 ± 35.0 | 49.2 ± 8.55 (t>0.2) | [6] |

| Ceftiofur Sodium | 2.2 mg/kg | SC | 13.6 ± 3.85 | 0.67 - 3.0 | 105 ± 29.8 | 47.0 ± 9.40 (t>0.2) | [6] |

| Ceftiofur Crystalline-Free Acid (CCFA) | 6.6 mg/kg | SC | 3.23 | 12 (12-48) | - | 60.6 (43.5-83.4) | [7] |

| Ceftiofur Sodium | 2.2 mg/kg | SC | 5.62 | 1 (1-2) | - | 18.1 (16.7-39.7) | [7] |

Table 2: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Pigs (as DCA/CFAE)

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC₀₋LOQ (µg·h/mL) | t₁/₂ (h) | Reference |

| Ceftiofur Sodium | 3 | 15.8 ± 3.40 | 0.4 - 4 | 169 ± 45.4 | 85.3 ± 10.6 (t>0.2) | [8] |

| Ceftiofur Hydrochloride | 3 | 11.8 ± 1.67 | 1 - 4 | 216 ± 28.0 | 77.2 ± 10.7 (t>0.2) | [8] |

| Ceftiofur Sodium | 5 | 28.3 ± 4.45 | 0.33 - 2 | 302 ± 54.4 | 78.9 ± 9.65 (t>0.2) | [8] |

| Ceftiofur Hydrochloride | 5 | 29.7 ± 6.72 | 0.66 - 2 | 382 ± 89.8 | 94.2 ± 8.64 (t>0.2) | [8] |

Table 3: Pharmacokinetic Parameters of Ceftiofur and Metabolites in Horses (as DCA/CFAE)

| Formulation | Dose (mg/kg) | Route | Cmax (µg/mL) | Tmax (h) | AUC₀→∞ (µg·h/mL) | t₁/₂ (h) | Reference |

| Ceftiofur Sodium | 5 | IV | - | - | 86.4 ± 8.5 | 5.82 ± 1.00 | [9] |

| Ceftiofur Sodium | 5 | SC | 13 ± 1.9 | 0.75 ± 0.4 | 91 ± 22 | 5.55 ± 0.81 | [9] |

| Ceftiofur Crystalline-Free Acid | 6.6 | SC | 2.52 ± 0.35 | 11.33 ± 1.63 | 139.53 ± 22.63 | 39.7 ± 14.7 | [9] |

| Ceftiofur Sodium | 2.2 | IM | 4.46 ± 0.93 | 1.25 ± 0.46 | - | - | [10] |

Experimental Protocols

Quantification of Ceftiofur and Metabolites by HPLC

This protocol describes a common method for the analysis of ceftiofur and its this compound-related metabolites in plasma. The method involves a derivatization step to convert all active metabolites to a single, stable compound, this compound acetamide (DCA), followed by solid-phase extraction (SPE) and HPLC analysis.

Materials:

-

Plasma samples

-

Ceftiofur and Cefotaxime (internal standard) reference standards

-

Methanol

-

Dithioerythritol (DTE)

-

Borate buffer

-

Iodoacetamide buffer

-

0.1% Trifluoroacetic acid (TFA) in water and acetonitrile

-

Solid-Phase Extraction (SPE) cartridges

-

5% Glacial acetic acid in methanol

Procedure:

-

Standard Preparation: Prepare stock solutions of Ceftiofur and Cefotaxime (100 µg/mL) in methanol. Prepare working standards by diluting the stock solutions. Spike blank plasma with working standards to create calibration standards (e.g., 0.1 to 100 µg/mL) and quality control (QC) samples.[4]

-

Sample Preparation: Thaw frozen plasma samples and vortex.[4]

-

Derivatization:

-

Solid-Phase Extraction (SPE):

-

Evaporation and Reconstitution:

-

HPLC Analysis:

-

Inject an aliquot (e.g., 50 µL) of the reconstituted sample into the HPLC system.[11]

-

Column: C18 reverse-phase column (e.g., Symmetry C18, 4.6 x 250 mm, 5 µm).[11]

-

Mobile Phase: A gradient mixture of 0.1% TFA in water (A) and 0.1% TFA in acetonitrile (B).[11]

-

Flow Rate: 1.0 mL/min.[11]

-

Detection: UV at 265 nm.[11]

-

Quantification of Ceftiofur and Metabolites by UPLC-MS/MS

This method offers higher sensitivity and specificity compared to HPLC-UV and is suitable for residue analysis.

Materials:

-

Porcine feces samples

-

Ceftiofur-d3 and Desfuroylceftiofuracetamide-d3 (internal standards)

-

Acetonitrile (ACN)

-

Formic acid

-

Dithioerythritol (DTE) solution

-

Iodoacetamide solution

Procedure:

-

Sample Preparation and Derivatization:

-

Homogenize fecal samples.

-

To 0.5 g of feces, add internal standards and 12 mL of DTE solution to hydrolyze ceftiofur and its metabolites to this compound.

-

Derivatize with iodoacetamide to form this compound acetamide (DFCA).

-

-

Extraction:

-

Extract the DFCA from the matrix using an appropriate solvent (e.g., acetonitrile).

-

Centrifuge and collect the supernatant.

-

-

UPLC-MS/MS Analysis:

-

UPLC System: Waters Acquity UPLC system.[12]

-

Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm).[12]

-

Mobile Phase: Gradient elution with 0.005% (v/v) formic acid in water (A) and acetonitrile (B).[12]

-

Flow Rate: 300 µL/min.[12]

-

Injection Volume: 5 µL.[12]

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Quattro Premier XE) with an electrospray ionization (ESI) source in positive ion mode.[12]

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for DFCA and its internal standard.[12]

-

Signaling Pathways and Experimental Workflows

Metabolic Pathway of Ceftiofur

The primary metabolic pathway of ceftiofur involves its rapid conversion to the active metabolite this compound.

Metabolic conversion of ceftiofur to this compound and further conjugates.

Experimental Workflow for Pharmacokinetic Analysis

A typical workflow for a pharmacokinetic study of ceftiofur involves several key steps from administration to data analysis.

General workflow for a pharmacokinetic study of ceftiofur.

Inhibition of NF-κB Signaling Pathway by Ceftiofur

Ceftiofur has been shown to inhibit the lipopolysaccharide (LPS)-induced activation of the NF-κB signaling pathway.

Inhibition of the NF-κB signaling pathway by ceftiofur.

Inhibition of MAPK Signaling Pathway by Ceftiofur

Ceftiofur also interferes with the MAPK signaling cascade, reducing the inflammatory response.

Inhibition of the MAPK signaling pathway by ceftiofur.

Conclusion

This compound is the cornerstone of ceftiofur's therapeutic action. Its rapid formation, potent antimicrobial activity, and favorable pharmacokinetic profile in target animal species underscore the importance of understanding its properties for effective drug development and clinical application. The detailed methodologies and summarized data presented in this guide provide a valuable resource for researchers in the field. Furthermore, the elucidation of ceftiofur's influence on key inflammatory signaling pathways opens avenues for exploring its broader pharmacological effects beyond direct antimicrobial action. A thorough comprehension of the entire metabolic and signaling cascade associated with ceftiofur and its primary metabolite, this compound, is crucial for optimizing its use in veterinary medicine and ensuring animal health and welfare.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. ashpublications.org [ashpublications.org]

- 3. Transcriptional profiling of the LPS induced NF-κB response in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lipopolysaccharide-induced Activation of NF-κB Non-Canonical Pathway Requires BCL10 Serine 138 and NIK Phosphorylations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. Lipopolysaccharide signals activation of tumor necrosis factor biosynthesis through the ras/raf-1/MEK/MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 8. What is the NF-κB pathway? - Mechanobiology Institute, National University of Singapore [mbi.nus.edu.sg]

- 9. MAPK Signaling Drives Inflammation in LPS-Stimulated Cardiomyocytes: The Route of Crosstalk to G-Protein-Coupled Receptors | PLOS One [journals.plos.org]

- 10. cdn-links.lww.com [cdn-links.lww.com]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Mitochondria contribute to LPS-induced MAPK activation via uncoupling protein UCP2 in macrophages - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Degradation of Desfuroylceftiofur: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur (DFC) is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine.[1][2] Following administration, ceftiofur is rapidly metabolized, with the thioester bond being cleaved to form DFC.[1][3] The stability of DFC is a critical factor in understanding the efficacy, residue profile, and environmental fate of ceftiofur. This technical guide provides a comprehensive overview of the stability and degradation pathways of this compound, summarizing key quantitative data, detailing experimental protocols for its analysis, and visualizing its degradation pathways.

Data Presentation: Quantitative Analysis of this compound Degradation

The degradation of this compound is influenced by several factors, most notably temperature and pH. The following tables summarize the available quantitative data on the degradation kinetics of ceftiofur and the formation of DFC under various conditions. It is important to note that much of the existing research focuses on the degradation of the parent compound, ceftiofur, from which DFC is formed.

Table 1: Effect of Temperature on Ceftiofur Degradation and this compound Formation

| Temperature (°C) | Degradation Rate Constant of Ceftiofur (day⁻¹) at pH 7.4 | Notes | Reference |

| 0 | 0.06 ± 0.01 | Degradation rate increases with temperature. | [4] |

| 8 | 0.06 ± 0.01 | [4] | |

| 25 | 0.65 ± 0.17 | [4] | |

| 37 | 1.27 ± 0.05 | [4] | |

| 60 | Significantly higher than at lower temperatures | [4] |

Table 2: Effect of pH on Ceftiofur Degradation and this compound Formation at 60°C

| pH | Degradation Rate Constant of Ceftiofur (day⁻¹) | Formation of this compound | Notes | Reference |

| 1 | 0.79 ± 0.21 | Lower compared to alkaline pH | [4] | |

| 3 | 0.61 ± 0.03 | [4] | ||

| 5 | 0.44 ± 0.05 | Ceftiofur is most stable in the pH range of 2-6.[5] | [4] | |

| 7.4 | 1.27 ± 0.04 | Degradation accelerates at physiological pH. | [4] | |

| 10 | Rapid degradation (no detectable ceftiofur after 10 min) | Highest formation (65%) | [4] |

Degradation Pathways of this compound

The primary degradation pathway for this compound involves the hydrolysis of its β-lactam ring, a characteristic instability for many β-lactam antibiotics. This process leads to the formation of microbiologically inactive products.

Hydrolysis of the β-Lactam Ring

The core degradation mechanism for DFC is the cleavage of the β-lactam ring.[6] This reaction is catalyzed by hydrolytic conditions and can be influenced by temperature and pH. The opening of this ring results in the loss of antibacterial activity. One of the key degradation products identified from this pathway is cef-aldehyde.[7][8]

In Vivo Metabolism and Conjugation

In biological systems, this compound, with its reactive sulfhydryl moiety, can form reversible covalent bonds with various molecules.[6] This leads to the formation of conjugates such as this compound cysteine disulfide (DCCD), this compound glutathione disulfide, and this compound dimers.[3][9] While these conjugates still possess the β-lactam ring and potential antimicrobial activity, their formation and stability are crucial aspects of the overall pharmacokinetic profile of ceftiofur.[6][10]

Experimental Protocols

The analysis of this compound and its degradation products typically involves chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sample Preparation for Analysis of DFC and its Metabolites

A common procedure for the analysis of ceftiofur and its this compound-related metabolites from biological matrices involves a derivatization step to stabilize the reactive DFC molecule.[11][12]

-

Reduction of Disulfide Bonds: The sample (e.g., plasma, tissue homogenate) is treated with a reducing agent, such as dithioerythritol (DTE), in a buffer solution (e.g., borate buffer).[1][11] This step cleaves the disulfide bonds of DFC conjugates, releasing the free DFC. The mixture is typically incubated at an elevated temperature (e.g., 50°C) for a specific duration (e.g., 15 minutes).[1][11]

-

Derivatization: After cooling, an alkylating agent, such as iodoacetamide, is added.[1][11] This reagent reacts with the free sulfhydryl group of DFC to form a stable acetamide derivative, this compound acetamide (DCA), which can be readily quantified.[1][11]

-

Solid-Phase Extraction (SPE): The derivatized sample is then cleaned up using a solid-phase extraction column to remove interfering matrix components before chromatographic analysis.[9]

Chromatographic Conditions for HPLC and LC-MS/MS

-

HPLC: A common method utilizes a reverse-phase C18 column.[11] The mobile phase often consists of a gradient mixture of an aqueous solution with an acid modifier (e.g., 0.1% trifluoroacetic acid) and an organic solvent like acetonitrile.[11] Detection is typically performed using UV absorbance at approximately 265 nm.[1][11]

-

LC-MS/MS: For higher sensitivity and specificity, LC-MS/MS is employed.[9] The chromatographic separation is similar to HPLC, often using a C18 column and a gradient elution with mobile phases containing formic acid and ammonium formate in water and acetonitrile.[6] The mass spectrometer is operated in positive ionization mode to detect and quantify the target analytes.[6]

Conclusion

This compound, the active metabolite of ceftiofur, is susceptible to degradation, primarily through the hydrolysis of its β-lactam ring, a process influenced by temperature and pH. In vivo, it also undergoes conjugation with endogenous sulfhydryl-containing molecules. A thorough understanding of these degradation and metabolic pathways is essential for drug development, ensuring therapeutic efficacy, and monitoring for residues. The analytical methods outlined provide a robust framework for the accurate quantification of this compound and its related compounds in various matrices. Further research focusing specifically on the degradation kinetics of isolated this compound under various environmental conditions would be beneficial for a more complete understanding of its stability profile.

References

- 1. benchchem.com [benchchem.com]

- 2. Pharmacokinetics of ceftiofur in healthy and lipopolysaccharide-induced endotoxemic newborn calves treated with single and combined therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scialert.net [scialert.net]

- 4. Influence of pH and temperature on kinetics of ceftiofur degradation in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Methods for the Quantification of Cefquinome, Ceftiofur, and Desfuroylceftiofuracetamide in Porcine Feces with Emphasis on Analyte Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Degradation kinetics and mechanism of antibiotic ceftiofur in recycled water derived from a beef farm - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of ceftiofur metabolite this compound cysteine disulfide in bovine tissues using liquid chromatography-tandem mass spectrometry as a surrogate marker residue for ceftiofur - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. trace.tennessee.edu [trace.tennessee.edu]

- 12. Determination of ceftiofur and its this compound-related metabolites in swine tissues by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Desfuroylceftiofur: A Comprehensive Toxicological Profile and Safety Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

Desfuroylceftiofur (DFC) is the primary and microbiologically active metabolite of ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine. Following administration, ceftiofur is rapidly metabolized to DFC, making the toxicological profile and safety assessment of this metabolite of paramount importance for ensuring food safety and establishing appropriate regulatory limits. This technical guide provides an in-depth overview of the toxicological data for this compound, detailed experimental methodologies for its assessment, and an examination of its interaction with key cellular signaling pathways. Due to the rapid and extensive conversion of ceftiofur to this compound, much of the toxicological assessment has been conducted on the parent compound, with the understanding that the systemic exposure is predominantly to the metabolite.

Toxicological Profile

The toxicological evaluation of this compound has been a critical component of the overall safety assessment of ceftiofur. The primary focus has been on potential effects on human gut flora, which has been identified as the most sensitive endpoint.

Acute, Subchronic, and Chronic Toxicity

Direct acute, subchronic, and chronic toxicity studies specifically on this compound are limited in the public domain. The rapid metabolism of ceftiofur to this compound in vivo means that toxicity studies conducted with ceftiofur are considered representative of the effects of this compound.

Single oral doses of ceftiofur up to 7,800 mg/kg of body weight resulted in minimal toxicity in rats.[1] In a 90-day study in rats, the No-Observed-Adverse-Effect Level (NOAEL) for treatment-related hematopoietic effects was determined to be 30 mg/kg bw/day.[1][2] In dogs, oral doses of up to 300 mg/kg bw/day for 91 days resulted in reversible anemia and thrombocytopenia.[1]

| Study Type | Species | Route of Administration | Parameter | Value | Reference |

| Acute Toxicity | Rat | Oral | LD50 | > 7,760 mg/kg bw | [3][4] |

| 90-Day Subchronic Toxicity | Rat | Oral | NOAEL (hematopoietic effects) | 30 mg/kg bw/day | [1] |

| Developmental Toxicity | Mouse | Oral | Maternal NOAEL | 1,000 mg/kg bw/day | |

| Developmental Toxicity | Mouse | Oral | Developmental NOAEL | 4,000 mg/kg bw/day | |

| Fertility and General Reproductive Performance | Rat | Oral | NOAEL | 1,000 mg/kg bw/day | [3] |

Genotoxicity and Carcinogenicity

Ceftiofur has been evaluated in a variety of genotoxicity assays and has shown no evidence of genotoxic potential.[5] Standard genotoxicity tests, including bacterial reverse mutation assays (Ames test) and in vitro mammalian cell assays, have been conducted.[4]

Carcinogenicity studies for ceftiofur have not been performed. This is justified by the lack of genotoxicity, the absence of pre-neoplastic lesions in repeat-dose studies, and the fact that ceftiofur and its metabolites are not structurally related to known carcinogens.[5]

Reproductive and Developmental Toxicity

Reproductive and developmental toxicity studies have been conducted on ceftiofur. In a fertility and general reproductive performance study in rats, a NOAEL of 1,000 mg/kg bw/day was established.[3] In developmental toxicity studies in mice, the maternal NOAEL was 1,000 mg/kg bw/day, and the developmental NOAEL was 4,000 mg/kg bw/day.[2]

Microbiological Safety and Acceptable Daily Intake (ADI)

The most sensitive toxicological endpoint for this compound is its effect on the human gut flora.[5][6] The Acceptable Daily Intake (ADI) for ceftiofur residues is therefore based on a microbiological endpoint. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) established an ADI of 0-50 µg/kg of body weight per day.[5][6] This was calculated based on the lowest Minimum Inhibitory Concentration (MIC50) value for this compound cysteine disulfide of 2 µg/ml for sensitive bacteria such as Clostridium and Escherichia species.[2][5]

Experimental Protocols

Analysis of this compound in Tissues by LC-MS/MS

The standard method for the quantification of total ceftiofur residues involves the conversion of this compound and its conjugates to a stable derivative, this compound acetamide (DCA), followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation and Extraction:

-

Homogenize 2 grams of tissue (e.g., kidney, liver, muscle) in a suitable buffer.

-

For liver and muscle, perform a protein precipitation and lipid removal step using acetonitrile and hexane.[7]

-

Centrifuge the homogenate to separate the supernatant.

2. Reduction and Derivatization:

-

Add a reducing agent, such as dithiothreitol (DTE), to the supernatant to cleave the disulfide bonds of this compound conjugates, releasing free this compound.[8]

-

Incubate the mixture under nitrogen at an elevated temperature (e.g., 50°C) for approximately 15 minutes.[8]

-

Add iodoacetamide to the mixture and allow it to react in the dark for about 30 minutes to form the stable this compound acetamide (DCA).[8]

3. Solid-Phase Extraction (SPE) Cleanup:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the derivatized sample extract onto the SPE cartridge.

-

Wash the cartridge with water and/or a weak organic solvent to remove interfering substances.

-

Elute the DCA from the cartridge using methanol or an acetonitrile/methanol mixture.

4. LC-MS/MS Analysis:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

-

Inject the reconstituted sample into an LC-MS/MS system.

-

Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution program.

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

-

Mass Spectrometric Detection: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM). Monitor for the specific precursor-to-product ion transitions for DCA.

Genotoxicity Testing: In Vitro Mammalian Cell Gene Mutation Test (OECD 490)

This assay is designed to detect gene mutations induced by chemical substances in mammalian cells.

1. Cell Culture and Treatment:

-

Use a suitable mammalian cell line, such as L5178Y mouse lymphoma cells, which are heterozygous at the thymidine kinase (TK) locus (TK+/-).[9][10]

-

Expose proliferating cell cultures to at least four analyzable concentrations of the test substance, both with and without an exogenous metabolic activation system (e.g., Aroclor-1254 induced rat liver S9).[10]

-

Include concurrent negative (vehicle) and positive controls.

-

The exposure period is typically 3-6 hours.[10]

2. Phenotypic Expression:

-

After exposure, wash the cells and culture them for a sufficient period (e.g., 2-3 days) to allow for the expression of the induced mutations.

3. Mutant Selection:

-

Plate the cells in a selective medium containing a selective agent, such as trifluorothymidine (TFT).

-

Only cells that have mutated at the TK locus (TK-/-) will be resistant to TFT and able to form colonies.

-

Plate cells in a non-selective medium to determine the cloning efficiency (viability).

4. Data Analysis:

-

After an appropriate incubation period (e.g., 10-14 days), count the colonies in both selective and non-selective media.[10]

-

Calculate the mutant frequency for each concentration.

-

A substance is considered positive if it produces a concentration-related increase in mutant frequency and at least one concentration shows a statistically significant increase compared to the negative control.

Genotoxicity Testing: In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This in vivo test assesses the potential of a substance to cause chromosomal damage.

1. Animal Dosing:

-

Use a suitable rodent species, typically mice or rats.

-

Administer the test substance, usually via oral gavage or intraperitoneal injection, at three or more dose levels.[11]

-

Include concurrent negative (vehicle) and positive control groups.

-

A single or multiple dosing regimen can be used.

2. Sample Collection:

-

Collect bone marrow or peripheral blood at appropriate time points after the final dose (typically 24 and 48 hours).[11][12]

3. Slide Preparation and Staining:

-

Prepare smears of the bone marrow or peripheral blood cells on microscope slides.

-

Stain the slides with a dye that allows for the differentiation of polychromatic (immature) erythrocytes (PCEs) and normochromatic (mature) erythrocytes (NCEs) and the visualization of micronuclei.

4. Microscopic Analysis:

-

Score a statistically adequate number of PCEs (e.g., at least 4000 per animal) for the presence of micronuclei.[12]

-

Determine the ratio of PCEs to NCEs as an indicator of myelotoxicity.

5. Data Analysis:

-

A substance is considered positive if there is a dose-related increase in the frequency of micronucleated PCEs and if the increase is statistically significant at one or more dose levels compared to the negative control.

Signaling Pathways and Mechanism of Action

Recent studies have indicated that ceftiofur, and by extension this compound, may possess immunomodulatory properties by inhibiting pro-inflammatory cytokine secretion. This is thought to occur through the inhibition of the activation of key signaling pathways: Nuclear Factor-kappaB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

Inhibition of NF-κB and MAPK Signaling Pathways

Caption: Inhibition of NF-κB and MAPK signaling pathways by this compound.

Safety Assessment Workflow

The safety assessment of this compound is intrinsically linked to that of its parent compound, ceftiofur. The workflow follows a logical progression from understanding the metabolism and residue profile to conducting toxicological studies and finally establishing a health-based guidance value.

Caption: Safety assessment workflow for this compound.

Conclusion

The toxicological profile of this compound is well-characterized, primarily through studies on its parent compound, ceftiofur. The key findings indicate a low order of acute and systemic toxicity. The most sensitive and critical endpoint is the antimicrobial effect on human intestinal microflora, which forms the basis for the established Acceptable Daily Intake. Genotoxicity, carcinogenicity, and reproductive and developmental toxicity are not considered to be of concern at relevant exposure levels. The immunomodulatory effects via inhibition of NF-κB and MAPK signaling pathways represent an area of ongoing research interest. The established analytical methods provide robust and sensitive means for monitoring residues in edible tissues, ensuring the safety of food products derived from animals treated with ceftiofur. This comprehensive safety assessment provides a strong foundation for the continued safe use of ceftiofur in veterinary medicine.

References

- 1. Wolters Kluwer [login.wolterskluwer.com]

- 2. 857. Ceftiofur (WHO Food Additives Series 36) [inchem.org]

- 3. msd.com [msd.com]

- 4. merck.com [merck.com]

- 5. vichsec.org [vichsec.org]

- 6. WHO | JECFA [apps.who.int]

- 7. policycommons.net [policycommons.net]

- 8. vichsec.org [vichsec.org]

- 9. nucro-technics.com [nucro-technics.com]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Genetic Toxicology Studies - Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) - Tox Lab [toxlab.co]

- 12. nucro-technics.com [nucro-technics.com]

The Antimicrobial Spectrum of Desfuroylceftiofur Against Swine Pathogens: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceftiofur, a third-generation cephalosporin antibiotic, is a critical tool in veterinary medicine for the management of bacterial infections in swine.[1] Upon administration, ceftiofur is rapidly metabolized to its primary active metabolite, desfuroylceftiofur.[2][3] This metabolite is responsible for the majority of the antimicrobial activity observed in vivo.[4] Understanding the in vitro potency of this compound against key swine pathogens is paramount for optimizing treatment protocols, establishing prudent use guidelines, and guiding future drug development efforts. This technical guide provides a comprehensive overview of the antimicrobial spectrum of this compound against economically significant bacterial pathogens in the swine industry.

Mechanism of Action

This compound, like its parent compound ceftiofur, exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[2][5] As a beta-lactam antibiotic, its primary target is the penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall.[2][6] These enzymes are crucial for the final stages of peptidoglycan synthesis, a polymer essential for maintaining the structural integrity of the bacterial cell wall. By binding to and inactivating these PBPs, this compound disrupts the cross-linking of peptidoglycan chains.[5][6] This interference weakens the cell wall, leading to cell lysis and ultimately, bacterial death.[2][5] A key advantage of ceftiofur and its active metabolite is their stability against many beta-lactamase enzymes, which are a common mechanism of resistance in bacteria.[5]

Mechanism of action of this compound.

In Vitro Antimicrobial Spectrum

The in vitro activity of this compound has been evaluated against a wide range of bacterial pathogens responsible for swine respiratory disease (SRD) and other systemic infections. The minimum inhibitory concentration (MIC) is a key pharmacodynamic parameter used to quantify the in vitro potency of an antimicrobial agent. The following tables summarize the MIC values for this compound and its parent compound, ceftiofur, against major swine pathogens. Data is presented as MIC50 and MIC90 values, which represent the concentration of the antimicrobial agent required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 1: Minimum Inhibitory Concentration (MIC) of Ceftiofur and this compound against Key Gram-Negative Swine Pathogens

| Bacterial Species | Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Actinobacillus pleuropneumoniae | Ceftiofur | 246 | Not Specified | ≤0.03 | ≤0.03 | [7][8] |

| Actinobacillus pleuropneumoniae | This compound | 539 | Not Specified | Not Specified | Not Specified | [9] |

| Pasteurella multocida | Ceftiofur | 318 | Not Specified | ≤0.03 | ≤0.03 | [10] |

| Pasteurella multocida | This compound | 539 | Not Specified | Not Specified | Not Specified | [9][11] |

| Haemophilus parasuis | Ceftiofur | Not Specified | Not Specified | Not Specified | Not Specified | [1] |

| Salmonella spp. | Ceftiofur | 246 | Not Specified | Not Specified | Not Specified | [7][8] |

| Salmonella spp. | This compound | 539 | Not Specified | Not Specified | Not Specified | [9][11] |

| Escherichia coli | Ceftiofur | 246 | Not Specified | Not Specified | >16.0 | [7][8][12] |

| Escherichia coli | This compound | 539 | Not Specified | Not Specified | Not Specified | [9][11] |

| Bordetella bronchiseptica | Ceftiofur | 246 | Not Specified | Not Specified | ≥32 | [7][8] |

Table 2: Minimum Inhibitory Concentration (MIC) of Ceftiofur and this compound against Key Gram-Positive Swine Pathogens

| Bacterial Species | Antimicrobial Agent | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Streptococcus suis | Ceftiofur | 141 | 0.03 to >2 | 0.25 | 1 | [10][13] |

| Streptococcus suis | This compound | 539 | Not Specified | Not Specified | Within 1 dilution of ceftiofur | [9][11] |

Note: The activity of this compound against Gram-negative organisms is generally equivalent to that of ceftiofur, with MICs within one serial dilution.[9][11] For Streptococcus suis, while the MIC90 is similar, individual strains may show a 2-3 dilution greater MIC for this compound compared to ceftiofur.[9][11]

Experimental Protocols

The determination of MIC values is performed using standardized laboratory procedures to ensure reproducibility and comparability of data. The methodologies employed in the cited studies adhere to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI), specifically documents M31-A and M31-A3 for veterinary antimicrobial susceptibility testing.[10][14]

Broth Microdilution Method

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent. The general workflow is as follows:

-

Preparation of Antimicrobial Solutions: A series of twofold serial dilutions of the antimicrobial agent (this compound) are prepared in a liquid growth medium, typically Mueller-Hinton broth, in a 96-well microtiter plate.[15][16]

-

Inoculum Preparation: The bacterial isolate to be tested is grown in a suitable broth to a specific turbidity, corresponding to a standardized cell density. This suspension is then diluted to the final inoculum concentration.

-

Inoculation: A standardized volume of the bacterial inoculum is added to each well of the microtiter plate containing the antimicrobial dilutions.

-

Incubation: The microtiter plate is incubated at a specific temperature and for a defined period (e.g., 18-24 hours) to allow for bacterial growth.[16]

-

MIC Determination: Following incubation, the plate is visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the bacteria.[16]

-

Quality Control: Concurrently, a quality control strain with a known MIC for the tested antimicrobial is included to ensure the validity of the test results.

Workflow for Broth Microdilution MIC Testing.

Conclusion

This compound, the active metabolite of ceftiofur, demonstrates potent in vitro activity against a broad spectrum of clinically relevant swine bacterial pathogens. Its efficacy against key Gram-negative and Gram-positive organisms, including Actinobacillus pleuropneumoniae, Pasteurella multocida, and Streptococcus suis, underscores its therapeutic importance in swine medicine. The standardized methodologies for antimicrobial susceptibility testing, as outlined by the CLSI, are crucial for generating reliable and comparable data to inform clinical breakpoints and treatment decisions. Continued surveillance of the in vitro susceptibility of swine pathogens to this compound is essential for monitoring resistance trends and ensuring the long-term efficacy of this important antimicrobial agent.

References

- 1. zoetisus.com [zoetisus.com]

- 2. hexiapharm.com [hexiapharm.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Ceftiofur formulation differentially affects the intestinal drug concentration, resistance of fecal Escherichia coli, and the microbiome of steers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Ceftiofur | C19H17N5O7S3 | CID 6328657 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Interpretive criteria for antimicrobial susceptibility testing of ceftiofur against bacteria associated with swine respiratory disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In vitro activity of ceftiofur and its primary metabolite, this compound, against organisms of veterinary importance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. zoetisus.com [zoetisus.com]

- 11. researchgate.net [researchgate.net]

- 12. Comparison of MICs of ceftiofur and other antimicrobial agents against bacterial pathogens of swine from the United States, Canada, and Denmark - PMC [pmc.ncbi.nlm.nih.gov]

- 13. zoetisus.com [zoetisus.com]

- 14. EXCEDE® For Swine (Ceftiofur Crystalline Free Acid) Sterile Suspension, 100 mg/mL [dailymed.nlm.nih.gov]

- 15. arsveterinaria.org.br [arsveterinaria.org.br]

- 16. wvdl.wisc.edu [wvdl.wisc.edu]

Technical Guide: Formation of Desfuroylceftiofur from Ceftiofur by Liver Esterases

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Ceftiofur, a third-generation cephalosporin antibiotic widely used in veterinary medicine, undergoes rapid and extensive metabolism following administration. The primary metabolic pathway involves the hydrolysis of the thioester bond, a reaction catalyzed predominantly by esterases in the liver, leading to the formation of the principal, microbiologically active metabolite, desfuroylceftiofur (DFC). This technical guide provides an in-depth examination of this critical biotransformation process, detailing the enzymatic reaction, the enzymes responsible, comprehensive experimental protocols for its study in vitro, and a summary of relevant quantitative data.

The Enzymatic Reaction: Hydrolysis of Ceftiofur

Ceftiofur is structurally characterized by a thioester bond linking the cephalosporin core to a furoic acid moiety. This bond is the primary target for enzymatic hydrolysis. Liver esterases, particularly carboxylesterases, catalyze the cleavage of this bond, yielding this compound and furoic acid as the main products.[1][2] this compound retains the vital β-lactam ring, which is responsible for its antimicrobial activity, making it a crucial metabolite in assessing the overall efficacy and residue profile of the parent drug.[3][4]

The conversion is extremely rapid in vivo, with the systemic half-life of the parent ceftiofur being less than 10 minutes.[4] This necessitates that pharmacokinetic and residue analyses focus on quantifying DFC and its related conjugates.[4][5]

Key Enzymes: Carboxylesterases (CES)

The hydrolysis of ceftiofur's thioester bond is primarily mediated by carboxylesterases (CES), a family of enzymes abundant in the liver.[6][7][8] In humans and many animal species, CES1 is the most highly expressed isoform in the liver, located in the endoplasmic reticulum of hepatocytes.[9][10] These enzymes are proficient at hydrolyzing a wide range of substrates containing ester, amide, and thioester linkages.[7][10] The rapid conversion of ceftiofur is consistent with the high catalytic efficiency and abundance of these enzymes in hepatic tissue.[6] While the liver is a primary site, esterase activity capable of this conversion has also been noted in other tissues, such as the kidney.[6]

Experimental Protocols

Studying the formation of this compound in vitro typically involves incubating ceftiofur with liver subcellular fractions, such as microsomes or S9 fractions, which are rich in metabolic enzymes.[6][11]

In Vitro Metabolism Assay using Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of ceftiofur and the formation rate of this compound using liver microsomes.

A. Materials and Reagents:

-

Pooled liver microsomes (from target species, e.g., bovine, porcine, human)

-

Ceftiofur standard

-

Phosphate buffer (e.g., 0.1 M, pH 7.4)

-

Reaction termination solution (e.g., ice-cold acetonitrile or other organic solvent)

-

Internal standard for analytical quantification (e.g., cefotaxime)[12]

-

Reagents for derivatization (see section 3.2)

B. Incubation Procedure:

-

Preparation: Thaw frozen liver microsomes on ice. Prepare a reaction mixture containing phosphate buffer and microsomes (a typical protein concentration is 0.5 mg/mL).[11][13]

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for approximately 5 minutes with gentle agitation to equilibrate the temperature.[14]

-

Initiation: Initiate the enzymatic reaction by adding ceftiofur (at a specified final concentration, e.g., 1 µM) to the pre-warmed microsome mixture.[13]

-

Sampling: Collect aliquots of the reaction mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes).[11]

-

Termination: Immediately terminate the reaction in each aliquot by adding a volume of ice-cold organic solvent (e.g., 200 µL acetonitrile). The organic solvent precipitates the proteins, halting all enzymatic activity.[14]

-

Controls:

-

Negative Control (No Enzyme): A reaction mixture without microsomes to measure non-enzymatic degradation.

-

Negative Control (Heat-Inactivated): A reaction with microsomes pre-treated at high temperature (e.g., 45°C for 30 min) to denature enzymes.[14]

-

-

Processing: Vortex the terminated samples and centrifuge (e.g., 3000 rpm for 5-10 minutes) to pellet the precipitated protein.[14]

-

Extraction: Carefully transfer the supernatant to a new tube for analysis or further processing (derivatization).

Sample Derivatization for Total Metabolite Quantification

Due to the reactivity of this compound, which can form conjugates with sulfur-containing molecules, a common analytical strategy is to convert all ceftiofur and related metabolites into a single, stable derivative: this compound acetamide (DFCA).[15][16]

-

Add a reducing agent, such as dithioerythritol (DTE) in a borate buffer (pH 9.0), to the sample supernatant.[12][17]

-

Incubate the mixture in a water bath (e.g., 50°C for 15 minutes) to cleave disulfide bonds and release DFC from conjugates.[12]

-

Cool the samples to room temperature.

-

Add an alkylating agent, such as iodoacetamide, to the mixture. This step derivatizes the free thiol group on DFC, forming the stable DFCA.[12][17]

-

The resulting solution is then ready for purification (e.g., solid-phase extraction) and subsequent analysis.[17]

Analytical Quantification by HPLC

The concentration of the parent drug or its derivative is quantified using High-Performance Liquid Chromatography (HPLC), often coupled with UV or mass spectrometry (LC-MS/MS) detectors for enhanced sensitivity and specificity.[12][16][18]

-

Instrumentation: A standard HPLC system with a UV detector or a tandem mass spectrometer.[12][18]

-

Column: A reverse-phase column, such as a Symmetry C18 (4.6 x 250 mm, 5 µm), is commonly used.[12]

-

Mobile Phase: A gradient mixture of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., 0.1% trifluoroacetic acid in acetonitrile).[12]

-

Detection: UV detection is typically performed at a wavelength around 265 nm.[12]

-

Quantification: Concentrations are determined by comparing the peak area of the analyte in the sample to a standard curve prepared with known concentrations of the derivatized standard.[12]

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methodologies for the analysis of ceftiofur and its metabolites.

Table 1: HPLC Method Performance for Ceftiofur Metabolite Analysis Data compiled from a method quantifying this compound acetamide in plasma.[12]

| Parameter | Value |

| Linearity Range | 0.1 – 100 µg/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 µg/mL |

| Intra-assay Variability (RSD) | 0.7% – 4.5% |